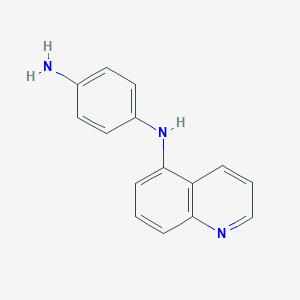
4-N-quinolin-5-ylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-N-quinolin-5-ylbenzene-1,4-diamine” is a compound that falls under the category of quinoline derivatives . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .
Synthesis Analysis
A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains . The synthesis of these derivatives involves the reaction of the amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of “4-N-quinolin-5-ylbenzene-1,4-diamine” and similar compounds has been studied using various methods. For instance, the molecular structure and vibrational spectroscopic studies of 1,4-benzene diamine (BDA) with palladium nanoelectrode have been investigated as a molecular electronic switch using the density functional theory (DFT) and Hartree–Fock (HF) method .Scientific Research Applications
Anti-inflammatory Applications
The compound has been synthesized and used in the development of advanced therapies utilizing natural ingredients with anti-inflammatory qualities . It has been loaded into soluble starch nanoparticles (StNPs) at different concentrations (50 mg, 100 mg, and 200 mg) to investigate its potential against Methotrexate-induced inflammation in the lung and liver . The results showed a significant increase in levels of reduced glutathione (GSH) and a decrease in levels of oxidants such as malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), matrix metalloproteinase 9/Gelatinase B (MMP-9), and levels of inflammatory mediators including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB) in both lung and liver tissues .
Antioxidant Applications
Quinoline derivatives, including this compound, have been reported to show antioxidant activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Applications
Quinoline derivatives have been reported to have anticancer activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antiviral Applications
Quinoline derivatives have been reported to have antiviral activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antidiabetic Applications
Quinoline derivatives have been reported to have antidiabetic activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antibacterial Applications
Quinoline derivatives have been reported to have antibacterial activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial effects .
Mode of Action
Quinoline derivatives are known to interact with their targets in a multifactorial manner, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Result of Action
In vivo studies of quinoline derivatives have shown a significant decrease in levels of oxidants such as malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), matrix metalloproteinase 9/Gelatinase B (MMP-9), and levels of inflammatory mediators including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB) in both lung and liver tissues . These results suggest that quinoline derivatives may have potent anti-inflammatory and antioxidant effects.
Future Directions
The future directions for research on “4-N-quinolin-5-ylbenzene-1,4-diamine” and similar compounds are promising. For instance, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . Additionally, there is interest in the potential of iron-based macrocyclic complexes for various applications .
properties
IUPAC Name |
4-N-quinolin-5-ylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHTUSIPAQTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-quinolin-5-ylbenzene-1,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


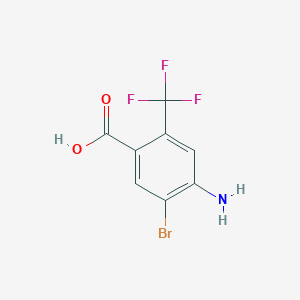
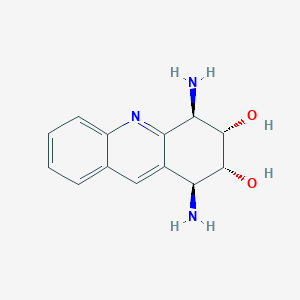
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)
![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2960538.png)
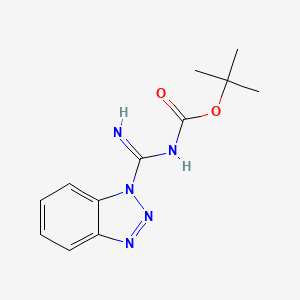
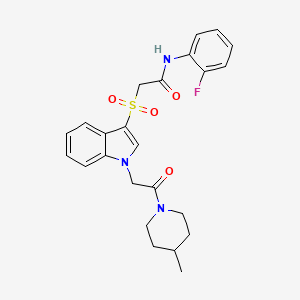
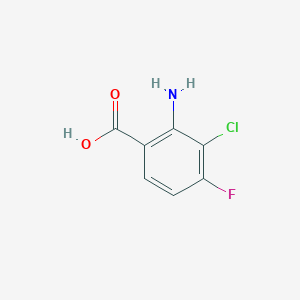
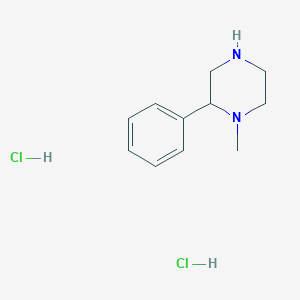

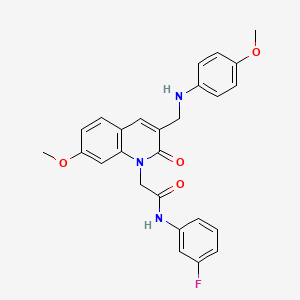

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2960552.png)